molecular formula C10H7ClO2 B12104409 6-Chloro-1,4-naphthalenediol

6-Chloro-1,4-naphthalenediol

Cat. No.: B12104409
M. Wt: 194.61 g/mol
InChI Key: XNYKMBHMJFDZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,4-naphthalenediol: is an organic compound with the molecular formula C10H7ClO2 It is a derivative of naphthalene, where two hydroxyl groups are positioned at the 1 and 4 positions, and a chlorine atom is attached at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,4-naphthalenediol typically involves the chlorination of 1,4-naphthalenediol. One common method is the direct chlorination of 1,4-naphthalenediol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 position.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Chloro-1,4-naphthalenediol can undergo oxidation reactions to form corresponding quinones. For example, oxidation with potassium permanganate can yield 6-chloro-1,4-naphthoquinone.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions. For instance, acetylation with acetic anhydride can produce acetyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acetic anhydride, benzoyl chloride, and sulfuric acid.

Major Products Formed:

    Oxidation: 6-Chloro-1,4-naphthoquinone.

    Reduction: 6-Chloro-1,4-dihydroxynaphthalene.

    Substitution: Acetylated or benzoylated derivatives.

Scientific Research Applications

Chemistry: 6-Chloro-1,4-naphthalenediol is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various naphthalene derivatives and can be used in the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its role in treating diseases or as a lead compound for developing new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and functional polymers. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-1,4-naphthalenediol involves its interaction with specific molecular targets. The hydroxyl groups and the chlorine atom contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1,4-Dihydroxynaphthalene: Similar structure but lacks the chlorine atom at the 6 position.

    2-Chloro-1,4-naphthalenediol: Chlorine atom is positioned at the 2 position instead of the 6 position.

    1,6-Naphthalenediol: Hydroxyl groups are positioned at the 1 and 6 positions.

Uniqueness: 6-Chloro-1,4-naphthalenediol is unique due to the specific positioning of the chlorine atom and hydroxyl groups. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

6-chloronaphthalene-1,4-diol

InChI

InChI=1S/C10H7ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,12-13H

InChI Key

XNYKMBHMJFDZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1Cl)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.